4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride

Description

Chemical Classification and Nomenclature

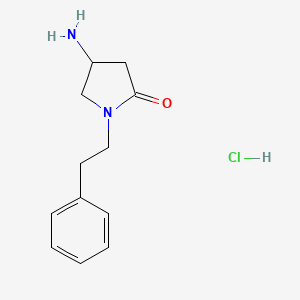

4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride belongs to the pyrrolidine-2-ones class of organic compounds, which are characterized by pyrrolidines bearing a carbonyl group at position 2 of the heterocyclic ring structure. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being 4-amino-1-(2-phenylethyl)pyrrolidin-2-one. This nomenclature reflects the structural complexity of the molecule, which incorporates multiple functional groups arranged in a specific three-dimensional configuration.

The molecular structure exhibits a five-membered lactam ring system, which constitutes the fundamental pyrrolidinone core, modified by the presence of an amino group at the 4-position and a phenethyl substituent attached to the nitrogen atom at position 1. The simplified molecular input line entry system representation C1C(CN(C1=O)CCC2=CC=CC=C2)N provides a concise description of the compound's connectivity. The International Chemical Identifier key ISJDDPOYWZLFNJ-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O | |

| Molecular Weight | 204.27 g/mol | |

| Chemical Abstracts Service Number | 924866-04-6 | |

| PubChem Compound Identifier | 20110079 | |

| Monoisotopic Mass | 204.126263 |

The compound's classification as a secondary amine derivative places it within the broader category of nitrogen-containing heterocycles that have demonstrated significant importance in pharmaceutical and synthetic chemistry applications. The presence of both the amino functionality and the aromatic phenethyl group contributes to the compound's potential for diverse chemical reactivity patterns and biological interactions.

Historical Development of Pyrrolidinone Chemistry

The historical trajectory of pyrrolidinone chemistry began in the nineteenth century with fundamental discoveries that established the theoretical foundation for understanding five-membered lactam systems. The synthesis of 2-pyrrolidone was first reported in 1889 as the product of dehydration of 4-aminobutanoic acid, marking a seminal moment in the development of this chemical class. This early work demonstrated the cyclization potential of aminobutyric acid derivatives and provided the conceptual framework for subsequent synthetic developments.

The industrial production of 2-pyrrolidone evolved significantly throughout the twentieth century, with modern manufacturing processes utilizing the reaction of aqueous gamma-butyrolactone with ammonia at temperatures ranging from 250 to 290 degrees Celsius under pressures of 0.4 to 1.4 megapascals. These industrial processes, employing solid magnesium silicate catalysts in tubular reactor configurations, achieve product yields of 75 to 85 percent and represent the culmination of decades of process optimization. The development of alternative synthetic routes, including catalytic reduction of succinimide and carbonylation of allylamine, further expanded the accessibility of pyrrolidinone compounds for research and commercial applications.

The evolution of pyrrolidinone chemistry paralleled broader developments in heterocyclic chemistry and organic synthesis methodology. The recognition that pyrrolidinone represents the lactam cyclization product of gamma-aminobutyric acid established important connections between neurochemistry and synthetic organic chemistry. The worldwide demand for 2-pyrrolidone, estimated at 32,000 tons in 2010, reflects the commercial significance that these compounds have achieved in industrial applications.

Contemporary synthetic methodologies have introduced sophisticated approaches to pyrrolidinone derivative preparation, including N-heterocyclic carbene-catalyzed radical tandem cyclization reactions that enable the construction of highly functionalized 2-pyrrolidinone structures. These modern techniques demonstrate up to 94 percent yields across thirty different substrate examples, illustrating the remarkable progress achieved in synthetic efficiency and scope.

Significance in Organic and Medicinal Chemistry Research

4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride exemplifies the intersection of structural complexity and synthetic utility that characterizes modern pharmaceutical chemistry research. The compound's significance extends beyond its individual properties to encompass its role as a representative example of advanced synthetic methodologies and its potential applications in developing novel therapeutic frameworks. The presence of multiple functional groups within a single molecular framework provides researchers with opportunities to explore diverse chemical transformations and biological interactions.

The pyrrolidinone structural motif appears frequently in pharmaceutical compounds, including cotinine, doxapram, povidone, ethosuximide, and the racetam family of nootropic agents. This prevalence reflects the inherent biological activity associated with five-membered lactam systems and their capacity to interact with various biological targets. The specific structural features of 4-amino-1-phenethyl-pyrrolidin-2-one hydrochloride, particularly the combination of amino functionality and aromatic substitution, position it as a valuable synthetic intermediate for accessing more complex molecular architectures.

Research applications of pyrrolidinone derivatives have expanded significantly with the development of novel synthetic methodologies that enable precise control over stereochemistry and substitution patterns. The synthesis of 2-pyrrolidone-fused derivatives has been achieved through elegant strategies involving selective oxidation, coupling reactions, and lactamization processes. These synthetic approaches demonstrate the versatility of pyrrolidinone chemistry and its capacity to generate structurally diverse compound libraries for biological screening applications.

The compound's research significance is further enhanced by its relationship to gamma-aminobutyric acid metabolism and its potential connections to neurochemical pathways. This biological relevance, combined with the sophisticated synthetic chemistry required for its preparation, positions 4-amino-1-phenethyl-pyrrolidin-2-one hydrochloride as an important compound for understanding the fundamental principles that govern molecular recognition and biological activity in complex heterocyclic systems.

Properties

IUPAC Name |

4-amino-1-(2-phenylethyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-11-8-12(15)14(9-11)7-6-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWGYXMYYGDGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride typically involves the reaction of 4-Amino-1-phenethyl-pyrrolidin-2-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product . The general synthetic route can be summarized as follows:

Starting Materials: 4-Amino-1-phenethyl-pyrrolidin-2-one and hydrochloric acid.

Reaction Conditions: The reaction is conducted in an aqueous medium at a controlled temperature, usually around 25-30°C.

Purification: The product is purified through recrystallization to obtain the desired purity and crystalline form.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and cost-effectiveness. Key steps include:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Continuous Monitoring: The reaction is continuously monitored for temperature, pH, and concentration to ensure consistency.

Purification and Packaging: The final product is purified, dried, and packaged under sterile conditions to maintain its stability and quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation Products: Oxo derivatives with altered functional groups.

Reduction Products: Reduced forms with additional hydrogen atoms.

Substitution Products: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

Biology: Employed in biochemical assays and studies involving enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.

Receptor Binding: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substitutent Effects

The phenethyl group in the target compound distinguishes it from other analogs in the evidence, which feature substituents such as methyl, fluorophenyl, or methoxyphenyl groups (Table 1).

Table 1: Structural Comparison of 4-Amino-pyrrolidinone Hydrochloride Derivatives

*Hypothetical molecular weight calculated based on structure.

Physicochemical Properties

- Melting Points: The methyl-substituted analog (4-Amino-1-methyl-pyrrolidin-2-one HCl) exhibits a high melting point of 227°C, likely due to strong intermolecular hydrogen bonding and ionic interactions .

- Solubility : Smaller substituents (e.g., methyl) enhance solubility in polar solvents, while aromatic groups (e.g., phenethyl, fluorophenyl) increase lipophilicity, favoring organic solvents .

Research Implications and Gaps

- Synthetic Challenges : The phenethyl group may complicate synthesis due to steric effects, necessitating optimized coupling strategies .

- Data Limitations : Key parameters such as solubility, stability, and in vitro activity for the phenethyl derivative remain uncharacterized in the available literature.

Biological Activity

4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including neuropharmacology, oncology, and anti-inflammatory applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of 4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride can be attributed to several mechanisms:

- Enzyme Interaction : This compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially altering the pharmacokinetic profiles of other compounds.

- Cell Signaling Modulation : It affects signaling pathways related to cell proliferation and apoptosis, making it significant in cancer research.

- Ion Channel Activity : The compound has shown to inhibit calcium currents mediated by L-type calcium channels, which is crucial for its anticonvulsant properties .

Pharmacokinetics

Research indicates that 4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride possesses favorable pharmacokinetic properties:

- Absorption : It demonstrates good gastrointestinal absorption and can cross the blood-brain barrier effectively.

- Metabolism : The compound is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may have distinct biological activities .

Biological Effects

The compound exhibits a range of biological effects:

- Antioxidant Activity : It has been identified as an antioxidant, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation through modulation of inflammatory pathways.

- Anticancer Potential : The ability to influence apoptotic pathways positions this compound as a candidate for cancer therapy .

Case Studies

Several studies have highlighted the efficacy of 4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride:

-

Anticonvulsant Activity :

- In a study involving animal models, the compound demonstrated significant anticonvulsant effects with median effective doses (ED50) ranging from 39.5 mg/kg to 45.6 mg/kg in different seizure models .

- It showed minimal neurological toxicity at therapeutic doses, indicating a favorable safety profile.

- Cancer Research :

-

Inflammation Models :

- Experimental models of inflammation demonstrated that treatment with this compound resulted in reduced markers of inflammation and tissue damage, suggesting its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Profile

| Parameter | Value/Description |

|---|---|

| Absorption | Good gastrointestinal absorption |

| Blood-Brain Barrier | Permeable |

| Metabolism | Primarily by cytochrome P450 |

Q & A

Q. What are the recommended synthetic routes for 4-amino-1-phenethyl-pyrrolidin-2-one hydrochloride?

Methodological Answer: The synthesis typically involves:

- Step 1: Condensation of phenethylamine with a pyrrolidinone precursor (e.g., 4-oxo-pyrrolidine derivatives) under acidic conditions (e.g., HCl catalysis) to form the 1-phenethyl-pyrrolidin-2-one scaffold .

- Step 2: Introduction of the amino group at the 4-position via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or direct nucleophilic substitution .

- Step 3: Hydrochloride salt formation by treating the free base with concentrated HCl in a polar solvent (e.g., ethanol), followed by recrystallization for purification .

Key Considerations: Monitor reaction progress via TLC or HPLC, and optimize pH during salt formation to avoid over-acidification.

Q. How is the structural identity of 4-amino-1-phenethyl-pyrrolidin-2-one hydrochloride confirmed?

Methodological Answer: Use a combination of:

- NMR Spectroscopy: - and -NMR to confirm proton environments and carbon assignments (e.g., characteristic shifts for the phenethyl group at δ 7.2–7.4 ppm and the pyrrolidinone carbonyl at ~175 ppm) .

- X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL to resolve bond lengths, angles, and hydrogen bonding patterns in the hydrochloride salt .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H] at m/z 235.1 for the free base) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Thermal Stability: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the pyrrolidinone ring) .

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation, as aromatic amines are prone to oxidation .

- Hygroscopicity: Use desiccants (e.g., silica gel) in storage containers; monitor water content via Karl Fischer titration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Methodological Answer:

- Solvent Screening: Systematically test solubility in DMSO, water, and ethanol using the shake-flask method at 25°C, with quantification via UV-Vis spectroscopy (λmax ~260 nm) .

- pH-Dependent Solubility: Perform potentiometric titration to determine the pH-solubility profile, accounting for ionization of the amino group (pKa ~8.5) and hydrochloride counterion .

- Data Normalization: Control for batch-to-batch purity variations (e.g., residual solvents) using HPLC and elemental analysis .

Q. What strategies are effective for impurity profiling in batches of this compound?

Methodological Answer:

Q. How can enantiomeric purity be ensured during asymmetric synthesis?

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak IA column with hexane:isopropanol (90:10) to resolve enantiomers; validate with polarimetry or circular dichroism (CD) .

- Catalytic Asymmetric Methods: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps (e.g., amine introduction) to achieve >95% ee .

- Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Q. What computational tools predict the compound’s reactivity in biological systems?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., dopamine receptors) based on the phenethylamine moiety .

- DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .

- Retrosynthesis AI: Tools like Pistachio or Reaxys propose synthetic pathways and evaluate reaction feasibility .

Q. How does the hydrochloride salt affect crystallization behavior compared to the free base?

Methodological Answer:

- Crystal Packing Analysis: SC-XRD reveals that the hydrochloride salt forms stronger hydrogen bonds (N–H···Cl) vs. weaker van der Waals interactions in the free base .

- Solvent Screening: Compare crystallization in ethanol (favors salt) vs. ethyl acetate (favors free base). Monitor crystal habit via microscopy .

- Thermal Analysis: DSC shows a higher melting point for the hydrochloride (~227°C) due to ionic lattice stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.